molecular formula C24H19FN4O2 B1193744 T-418

T-418

Cat. No. B1193744
M. Wt: 414.44
InChI Key: IICSXHYHGAAWBA-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-418 is a potent dual inhibitor of CDK8 and CDK19.

Scientific Research Applications

1. Dual Receptor Activity and Antithrombotic Effects

TRA-418, identified as a compound with both thromboxane A2 receptor (TP receptor) antagonistic and prostacyclin receptor (IP receptor) agonistic activities, is being explored as a new antithrombotic agent. It has been found effective in inhibiting platelet-leukocyte interactions in human whole blood, suggesting its potential beneficial effects in antithrombotic therapies (Miyamoto et al., 2010).

2. Hydrocarbon Analysis in Environmental Studies

EPA method 418.1, which is based on extraction with 1,1,2-trichlorotrifluoroethane (Freon 113) and FTIR spectroscopy of the extracted solvent, is commonly used for assessing total petroleum hydrocarbons (TPH) in soil. This method's efficacy and accuracy in environmental studies have been a subject of research, demonstrating its potential for assessing environmental contamination (Schwartz et al., 2012).

3. Radiometric Dating and Geochemical Applications

Studies have proposed the use of certain isotopes like 41Ca, which is closely related to the "T-418" context, for radiometric dating due to its half-life and significance in geochemical cycles. Such applications are crucial in understanding geological and biochemical cycles over extended periods (Raisbeck & Yiou, 1979).

4. Industrial Applications of Radiotracers

Gaseous radiotracers like 41Ar are utilized extensively in various industries for troubleshooting and optimizing process parameters. The production and application of such radiotracers, including their safety aspects and efficiency, are areas of active research (Yelgaonkar et al., 2007).

5. Advanced Spectroscopy and Analytical Chemistry

Techniques like thermal ionization mass spectrometry (TIMS) are being developed for the precise measurement of isotopes such as 41K, which is relevant to the "T-418" domain. These methods are essential for high precision analysis in fields like meteoritics and rare or valuable materials (Wielandt & Bizzarro, 2011).

properties

Product Name

T-418

Molecular Formula

C24H19FN4O2

Molecular Weight

414.44

IUPAC Name

(E)-N-(4-(2-(1,3,4-Oxadiazol-2-yl)ethyl)phenyl)-3-(4-(4-fluorophenyl)pyridin-3-yl)acrylamide

InChI

InChI=1S/C24H19FN4O2/c25-20-7-4-18(5-8-20)22-13-14-26-15-19(22)6-11-23(30)28-21-9-1-17(2-10-21)3-12-24-29-27-16-31-24/h1-2,4-11,13-16H,3,12H2,(H,28,30)/b11-6+

InChI Key

IICSXHYHGAAWBA-IZZDOVSWSA-N

SMILES

O=C(NC1=CC=C(CCC2=NN=CO2)C=C1)/C=C/C3=C(C4=CC=C(F)C=C4)C=CN=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

T418;  T 418;  T-418

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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